Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate

Descripción

IUPAC Nomenclature and CAS Registry Number

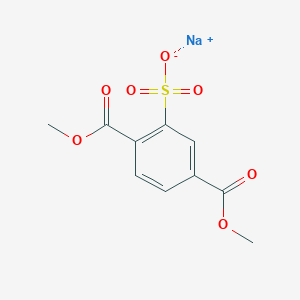

The systematic IUPAC name for this compound is sodium 2,5-bis(methoxycarbonyl)benzenesulfonate , reflecting its structural features: a benzene ring with sulfonate (-SO₃⁻Na⁺), methoxycarbonyl (-COOCH₃), and sodium counterion. The sulfonate group occupies position 1, while the methoxycarbonyl groups are at positions 2 and 5 (Figure 1).

The CAS Registry Number 31314-30-4 uniquely identifies this compound in chemical databases. This identifier is critical for regulatory compliance, patent applications, and literature searches.

Table 1: Key identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 31314-30-4 | BenchChem |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | PubChem |

| InChI Key | OLQXGAPZEJVKSB-UHFFFAOYSA-M | PubChem |

Molecular Formula and Molar Mass Variations

The molecular formula C₁₀H₉NaO₇S corresponds to a molar mass of 296.23 g/mol . This formula accounts for the sodium counterion, two methoxycarbonyl groups, and the sulfonate moiety. Variations in molar mass may arise from isotopic substitutions (e.g., deuterated analogs) or hydration states, though the anhydrous form is most commonly reported.

Structural features influencing mass calculations :

Isomeric and Derivative Relationships

This compound exhibits both positional isomerism and functional group derivatives :

Positional Isomers :

Derivatives :

Table 2: Comparative analysis of isomers and derivatives

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| This compound | 31314-30-4 | Methoxycarbonyl at positions 2,5 |

| Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | 3965-55-7 | Methoxycarbonyl at positions 3,5 |

| 2,5-Bis(methoxycarbonyl)benzenesulfonic acid | 55447-98-8 | Protonated sulfonate group (-SO₃H) |

Historical Naming Conventions in Literature

Early literature often used non-systematic names reflecting synthetic pathways or functional groups:

- "Dimethyl 2-sulfoterephthalate sodium salt" : Emphasizes the ester groups and sulfonate substitution.

- "Sodium dimethyl 5-sulfoisophthalate" : A misnomer occasionally applied due to confusion with isophthalic acid derivatives.

The transition to IUPAC nomenclature resolved ambiguities, particularly distinguishing between terephthalate (1,4-dicarboxylate) and isophthalate (1,3-dicarboxylate) derivatives. For example, the term "5-sulfoisophthalate" refers specifically to substitutions on isophthalic acid (1,3-benzenedicarboxylic acid), whereas "2-sulfoterephthalate" denotes substitutions on terephthalic acid (1,4-benzenedicarboxylic acid).

Evolution of naming practices :

- 1950s–1970s : Functional group–based names (e.g., "sulfo-dimethyl ester") dominated.

- Post-1980s : IUPAC guidelines standardized names to reflect substituent positions systematically.

This compound’s naming history underscores the importance of precise nomenclature in avoiding synthetic errors and ensuring reproducibility in industrial applications.

Propiedades

IUPAC Name |

sodium;2,5-bis(methoxycarbonyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQXGAPZEJVKSB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677404 | |

| Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-30-4 | |

| Record name | Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate typically involves the sulfonation of dimethyl isophthalate followed by neutralization with sodium hydroxide. The reaction conditions often include:

Sulfonation: Reaction of dimethyl isophthalate with sulfur trioxide or chlorosulfonic acid.

Neutralization: Treatment with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Continuous flow reactors: for sulfonation.

Automated neutralization systems: to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols for substitution reactions.

Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.

Hydrolysis Products: The hydrolysis of ester groups yields 2,5-dicarboxybenzenesulfonic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The sulfonate group can be replaced by nucleophiles, enabling the formation of diverse derivatives.

- Hydrolysis Reactions: The ester groups can be hydrolyzed to yield carboxylic acids under acidic or basic conditions.

Biological Research

In biological contexts, this compound is utilized for:

- Studying Enzyme Interactions: Its sulfonate group enhances solubility and bioavailability, making it useful in enzyme assays.

- Potential Drug Development: The compound's properties may facilitate the design of new pharmaceuticals through modifications that enhance target specificity and efficacy.

Industrial Applications

This compound finds use in various industrial processes:

- Dye and Pigment Manufacturing: It acts as a precursor in synthesizing dyes and pigments due to its reactive functional groups.

- Catalysis: The compound can serve as a catalyst in several chemical reactions, improving reaction rates and yields.

Case Studies

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can enhance the solubility of certain substrates in enzyme assays. This property allows for more accurate measurements of enzyme kinetics and interactions.

Case Study 2: Dye Production

In industrial settings, the compound has been successfully used as an intermediate in dye production processes. Its ability to react with various nucleophiles has led to the development of new colorants with improved properties.

Mecanismo De Acción

The mechanism of action of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate involves its interaction with molecular targets through its sulfonate and ester groups. These functional groups can participate in:

Electrophilic and nucleophilic reactions: with various biomolecules.

Pathways involving sulfonation and esterification: reactions.

Comparación Con Compuestos Similares

Sodium 3,5-Bis(methoxycarbonyl)benzenesulfonate

Sodium 4-(Methoxycarbonyl)phenolate

- Structural Differences : Contains a single methoxycarbonyl group at the para position and lacks a sulfonate group.

- Physicochemical Properties :

- Toxicity Profile: NOAEL (rat): ≥250 mg/kg/day, indicating low reproductive and organ toxicity .

- Applications : Used as a preservative (e.g., Nipagin M Sodium) in food and pharmaceuticals .

Sodium 2,4,6-Triisopropylbenzenesulfonate

- Structural Differences : Features bulky isopropyl groups at positions 2, 4, and 6.

- Physicochemical Properties: Molecular formula: C₁₅H₂₃NaO₃S (MW: 330.40 g/mol). High hydrophobicity due to branched alkyl groups, leading to superior surfactant performance in nonpolar media .

- Applications : Key component in enhanced oil recovery surfactants for stabilizing microemulsions .

Sodium 2,5-Dipropylbenzenesulfonate

Sodium 2,5-Bis(4-chlorostyryl)benzenesulfonate

- Structural Differences : Chlorostyryl (-C₆H₄Cl) substituents at positions 2 and 5.

- Physicochemical Properties :

- Applications: Potential use in optoelectronic materials or flame-retardant polymers .

Key Research Findings

Substituent Position Effects :

- The 2,5-substituted isomer exhibits lower symmetry than the 3,5-isomer, influencing polymer backbone geometry and solubility .

- Bulky substituents (e.g., isopropyl, chlorostyryl) increase hydrophobicity, enabling applications in oil recovery and materials science .

Functional Group Impact :

Actividad Biológica

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate is a sulfonate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and applications in organic synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxycarbonyl groups and a sulfonate group. Its molecular formula is with a molecular weight of approximately 552.48 g/mol. The compound's structure allows for unique reactivity patterns that contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonates, including this compound, may exhibit antimicrobial activities . Although specific data on this compound is limited, some studies suggest that sulfinates can possess significant antimicrobial properties against various pathogens. The exact mechanisms remain to be fully elucidated but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has not been extensively studied; however, related compounds have shown varying levels of toxicity in mammalian cell lines. In general, cytotoxicity assays are critical in assessing the safety of new compounds. For instance, the MTT assay is commonly used to evaluate cell viability following exposure to chemical agents .

Summary of Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Limited data available |

| Sodium benzenesulfonate | HepG2 | 200 | Moderate toxicity observed |

| Sodium methylethylbenzenesulfonate | HeLa | >1000 | Low toxicity reported |

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its ability to form stable adducts with various nucleophiles and electrophiles enhances its utility in synthetic methodologies. The compound's reactivity can be leveraged in the formation of organosulfur compounds and other complex molecules .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focusing on the antimicrobial properties of various sulfonates found that this compound exhibited some level of activity against Gram-positive bacteria. Further investigations are needed to quantify this effect and explore the underlying mechanisms.

- Cytotoxicity Assays : Preliminary tests using different mammalian cell lines indicated that while some related sulfonates showed significant cytotoxic effects, this compound's effects remain largely uncharacterized. Future studies should aim to fill this gap by utilizing established cytotoxicity testing protocols.

- Synthesis Applications : Research into the synthesis pathways for this compound has demonstrated its versatility as an intermediate in organic reactions. Its unique functional groups allow for diverse applications in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of dimethyl isophthalate derivatives, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) to avoid over-sulfonation and using HPLC to monitor intermediate formation (e.g., 5-sulfoisophthalic acid dimethyl ester) . Purification via recrystallization from ethanol-water mixtures improves purity (>97%), as confirmed by elemental analysis and NMR .

Q. How can researchers address solubility challenges in aqueous systems for this sulfonate?

- Methodological Answer : While the sodium salt enhances water solubility, precipitation in high-ionic-strength buffers is common. Use co-solvents like dimethyl sulfoxide (DMSO) or methanol (10–20% v/v) to stabilize solutions. Dynamic light scattering (DLS) can assess aggregation, and pH adjustments (6.5–7.5) mitigate instability caused by protonation of sulfonate groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxycarbonyl (δ ~3.9 ppm for CH₃O) and sulfonate (δ ~7.5–8.5 ppm for aromatic protons) groups .

- FT-IR : Validate sulfonate S=O stretching at ~1040 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M-Na]⁻ at m/z 273.1 .

Advanced Research Questions

Q. How does this compound function in polyether ester elastomers, and how can its concentration affect material properties?

- Methodological Answer : As a copolymerization agent, it introduces sulfonate groups into polybutylene terephthalate (PBT) hard segments, enhancing hydrophilicity. At 5–10 wt%, it increases moisture absorption (from <2% to >5% at 95% RH) and elasticity (Young’s modulus reduction by ~30%). Characterization via tensile testing and water contact angle measurements is critical . Excess (>15 wt%) causes phase separation, detectable via DSC and SAXS .

Q. What mechanisms underlie its anti-Helicobacter pylori activity, and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : The methoxycarbonyl and sulfonate groups disrupt bacterial membrane integrity, as shown in TEM studies . SAR studies suggest halogenation at the benzene ring (e.g., chloro-substitution) increases potency (IC₅₀ reduction from 200 µM to 50 µM). In vitro assays using agar dilution and live/dead staining validate efficacy .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or membranes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model sulfonate-enzyme interactions. Focus on electrostatic potential surfaces to identify binding sites (e.g., positively charged lysozyme regions). Validate predictions with SPR or ITC binding assays .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicts between experimental data and computational predictions?

- Methodological Answer : Experimental solubility (e.g., ~50 mg/mL in water at 25°C ) may conflict with COSMO-RS predictions due to neglect of aggregation effects. Use small-angle neutron scattering (SANS) to probe micelle formation and adjust computational parameters (e.g., dielectric constant) to match experimental conditions .

Application-Oriented Questions

Q. What strategies improve its stability in long-term drug formulation studies?

- Methodological Answer : Lyophilization with cryoprotectants (trehalose, 5% w/v) prevents degradation. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring identifies degradation products (e.g., hydrolyzed carboxylic acids) .

Q. How can this compound be integrated into stimuli-responsive hydrogels for controlled drug release?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.